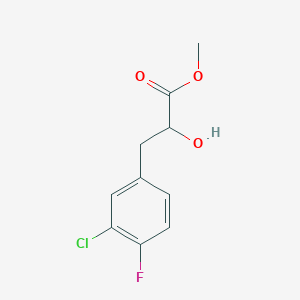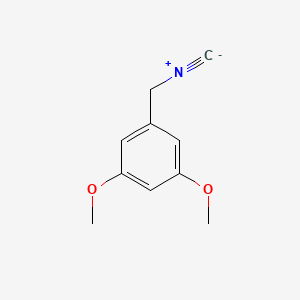![molecular formula C13H24ClN B13588967 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Tricyclo[4311,3,8]undecan-4-yl}ethan-1-aminehydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties This compound is characterized by its tricyclic framework, which imparts significant stability and rigidity
Métodos De Preparación
The synthesis of 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.
Introduction of the ethan-1-amine group: This step usually involves the functionalization of the tricyclic core with an amine group, which can be achieved through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and other advanced techniques to ensure scalability and consistency.
Análisis De Reacciones Químicas
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tricyclic core, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The tricyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a potent modulator of various biochemical processes.
Comparación Con Compuestos Similares
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride can be compared with other tricyclic compounds such as:
Adamantane: Known for its use in antiviral drugs, adamantane shares a similar rigid structure but differs in its functional groups and reactivity.
Norbornane: Another tricyclic compound, norbornane is used in organic synthesis and materials science, but it lacks the specific amine functionality of the target compound.
The uniqueness of this compound lies in its combination of a tricyclic core with an ethan-1-amine group, providing distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C13H24ClN |
|---|---|
Peso molecular |
229.79 g/mol |
Nombre IUPAC |
1-(4-tricyclo[4.3.1.13,8]undecanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-8(14)13-7-11-3-9-2-10(4-11)6-12(13)5-9;/h8-13H,2-7,14H2,1H3;1H |
Clave InChI |
XFEPTULJYFHDNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC2CC3CC(C2)CC1C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
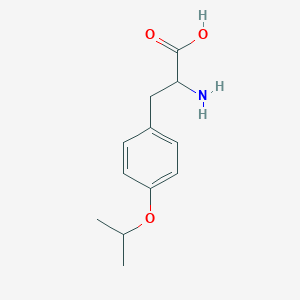
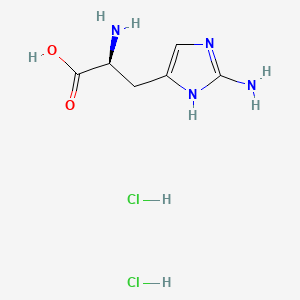
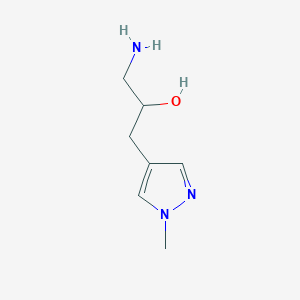
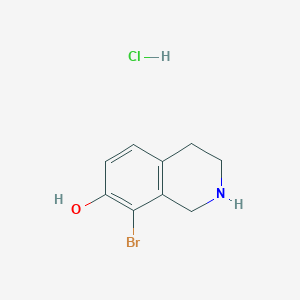
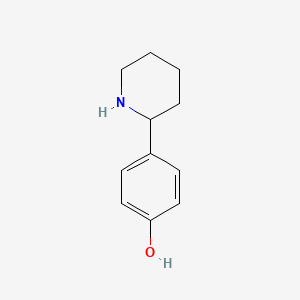
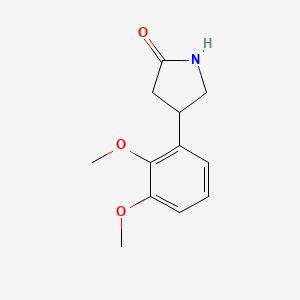
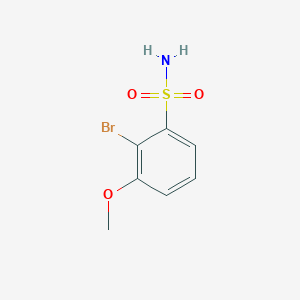
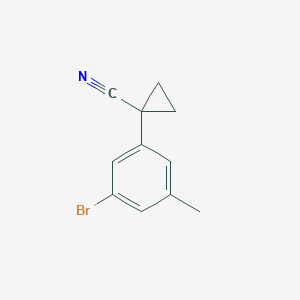
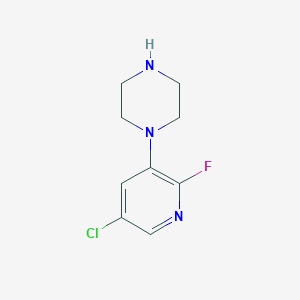
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
